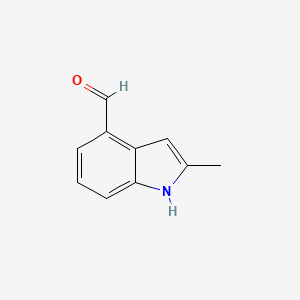

2-Methylindole-4-carboxaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1H-indole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-9-8(6-12)3-2-4-10(9)11-7/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBJYKJAYMZIJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylindole 4 Carboxaldehyde and Its Analogues

Classical and Contemporary Approaches to Indole-4-carboxaldehyde (B46140) Synthesis

The creation of the indole-4-carboxaldehyde scaffold can be achieved through several established and modern synthetic routes. These methods often involve intricate multi-step processes starting from readily available chemical precursors.

Multi-Step Synthetic Sequences from Precursors (e.g., substituted nitrobenzoates)

A classical approach to synthesizing indole-4-carboxaldehyde involves a multi-step sequence starting from a substituted nitrobenzoate. google.com One documented method begins with methyl 2-methyl-3-nitrobenzoate. google.com This starting material undergoes a series of transformations:

Reduction: The ester group of methyl 2-methyl-3-nitrobenzoate is reduced to an alcohol using a reducing agent like sodium borohydride, yielding 2-methyl-3-nitrobenzyl alcohol. google.com

Oxidation: The resulting alcohol is then oxidized to form 2-methyl-3-nitrobenzaldehyde (B1295971). google.com

Protection: The aldehyde group is protected, often with ethylene (B1197577) glycol, to prevent it from reacting in subsequent steps. google.com

Condensation, Cyclization, and Hydrolysis: The protected intermediate then undergoes a one-pot reaction involving condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by a reductive cyclization using Raney Ni-hydrazine hydrate, and finally hydrolysis to yield the indole-4-carboxaldehyde product. google.com

This pathway highlights a traditional, yet effective, strategy for constructing the indole (B1671886) ring system with the desired carboxaldehyde functionality at the C4 position. Other classical methods for indole synthesis from ortho-substituted nitroarenes include the Bartoli, Reissert, Cadogan, and Leimgruber-Batcho approaches. nih.gov

Reductive Cyclization and Hydrolysis Strategies for Indole Ring Formation

Reductive cyclization is a key strategy in the formation of the indole ring. This process typically involves the cyclization of a nitro-group-containing precursor, which is reduced to an amino group that subsequently attacks another part of the molecule to form the heterocyclic ring.

Palladium-catalyzed reductive cyclization of nitrostyrenes, often mediated by carbon monoxide, is a known method for producing indoles. nih.gov In some instances, the cyclization of 2-alkynyltrifluoroacetanilides can be catalyzed by palladium to form the indole nucleus. mdpi.com The reaction proceeds through a domino process that can involve an initial Sonogashira cross-coupling followed by intramolecular C-N bond formation and subsequent hydrolysis to yield the indole derivative. mdpi.com

Furthermore, the hydrolysis of a lactam within a more complex, polycyclic system can lead to the formation of an indole-4-carboxylic acid. cdnsciencepub.com For example, the alkaline hydrolysis of a 2-substituted 4-methyl-1,3,4,5-tetrahydropyrrolo[4.3.2.de]isoquinolin-5-one can be accompanied by a retro-Mannich reaction to produce a 2-substituted indole-4-carboxylic acid. cdnsciencepub.com This demonstrates how hydrolysis can be a crucial final step in unveiling the desired indole structure.

Targeted Synthesis of 2-Methylindole (B41428) Carboxaldehydes

The synthesis of specifically substituted indoles, such as those with a methyl group at the C2 position and a carboxaldehyde at another position, requires precise control over the reaction conditions and reagents.

Regioselective Formylation Strategies (e.g., for C2-formyl indoles)

Formylation, the introduction of a formyl group (-CHO), is a critical step in synthesizing indole carboxaldehydes. The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heterocyclic compounds, including indoles. researchgate.netmdpi.com This reaction typically uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride. The regioselectivity of the Vilsmeier-Haack reaction on the indole ring is highly dependent on the reaction conditions and the substitution pattern of the indole itself. While formylation often occurs at the electron-rich C3 position, specific strategies can be employed to target other positions. For instance, ipso-formylation, where a substituent other than hydrogen is replaced by a formyl group, has been observed in certain electron-rich systems under Vilsmeier-Haack conditions. researchgate.net

Oxidative Functionalization of Methyl Groups to Carboxaldehydes (e.g., NCS-mediated oxygenation)

An alternative strategy for introducing a carboxaldehyde group is through the oxidation of a pre-existing methyl group. This is particularly relevant for the synthesis of 2-formylindoles from 2-methylindole precursors. A notable method involves the direct oxygenation of the C(sp3)–H bonds of the methyl group.

One such protocol utilizes a combination of N-chlorosuccinimide (NCS) and water (H₂O) to regioselectively oxidize 2-methylindoles into 2-formylindoles in good to excellent yields. acs.org In this process, water acts as the oxygen source, making it a greener alternative to methods that use harsh or expensive transition metal reagents. acs.org The proposed mechanism involves three key steps: halogenation with NCS, oxygen-adding oxidation using water, and subsequent alcohol oxidation to the aldehyde. acs.org Another approach involves the reduction of 2-ethoxycarbonylindoles with lithium aluminum hydride to produce 2-hydroxymethylindoles, which are then oxidized to the corresponding indole-2-carbaldehydes using activated manganese dioxide. rsc.org

Green Chemistry Principles and Sustainable Synthetic Innovations

The principles of green chemistry are increasingly being integrated into the synthesis of indoles to reduce environmental impact and improve efficiency. researchgate.nettandfonline.com This involves the use of greener catalysts, environmentally benign solvents, and more sustainable reaction conditions. beilstein-journals.orgbridgew.edu

Recent developments have focused on microwave-assisted synthesis, the use of ionic liquids, water as a solvent, nanocatalysts, and solvent-free reactions to produce indole derivatives. researchgate.nettandfonline.com For instance, the use of water as a solvent and a low loading of an N-heterocyclic iod(az)olium salt as a catalyst has been shown to produce bis(indolyl)methanes in good yields. beilstein-journals.org Similarly, TiO₂ nanoparticles have been employed as a non-toxic, reusable catalyst for the reaction of indoles with aldehydes under solvent-free conditions, achieving high yields in a short amount of time. beilstein-journals.org

In the context of oxidative functionalization, the use of water as the oxygen source in the NCS-mediated oxidation of 2-methylindoles is a prime example of a greener approach. acs.org Furthermore, innovative one-pot reactions, such as the Ugi multicomponent reaction followed by an acid-induced cyclization, allow for the assembly of the indole core from simple starting materials in a benign solvent like ethanol (B145695) without the need for a metal catalyst. rsc.org These advancements highlight the ongoing efforts to develop more sustainable and efficient synthetic routes for valuable indole compounds.

Utilization of Environmentally Benign Reagents and Solvents

A significant advancement in green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives, with water being the most desirable choice due to its availability, non-toxicity, and non-flammability orgsyn.org. While specific literature detailing the use of water as an oxygen source for the direct synthesis of 2-methylindole-4-carboxaldehyde is scarce, the principle has been demonstrated in the broader context of indole derivative synthesis, particularly in biocatalytic systems.

Enzymatic catalysis in aqueous media represents a frontier in green synthesis. For instance, a mild and efficient protocol for synthesizing bis(indolyl)methanes, which are analogues of functionalized indoles, has been developed using lipase (B570770) from Thermomyces lanuginosus (TLIM) in pure water. nih.govnih.gov This method involves the cascade reaction of an indole with an aldehyde. The process is noted for its excellent yields, broad substrate applicability, and simple procedure. nih.govnih.gov The enzyme acts as a recyclable catalyst, minimizing waste and enhancing the sustainability of the reaction. nih.gov

The general procedure involves stirring a mixture of an indole, an aldehyde, and a small quantity of lipase in pure water at a moderately elevated temperature (e.g., 55 °C). nih.gov Upon completion, the product can be easily separated, and the lipase catalyst can be recovered by filtration and reused in subsequent batches. nih.gov This approach highlights the potential of using water not just as a solvent but as a medium that can facilitate unique, enzyme-driven transformations that are often difficult to achieve with traditional chemical methods.

Below is a table summarizing the results of the lipase-catalyzed synthesis of various bis(indolyl)methane derivatives in water, demonstrating the versatility of this green methodology.

| Aldehyde Reactant | Product | Yield (%) |

| 4-Chlorobenzaldehyde | 3,3'-((4-chlorophenyl)methylene)bis(1H-indole) | 98 |

| 4-Methylbenzaldehyde | 3,3'-((4-methylphenyl)methylene)bis(1H-indole) | 96 |

| 4-Methoxybenzaldehyde | 3,3'-((4-methoxyphenyl)methylene)bis(1H-indole) | 95 |

| Benzaldehyde | 3,3'-(phenylmethylene)bis(1H-indole) | 98 |

| 2-Chlorobenzaldehyde | 3,3'-((2-chlorophenyl)methylene)bis(1H-indole) | 97 |

| 3-Nitrobenzaldehyde | 3,3'-((3-nitrophenyl)methylene)bis(1H-indole) | 99 |

| 2-Thiophenecarboxaldehyde | 3,3'-(thiophen-2-ylmethylene)bis(1H-indole) | 94 |

| This table is based on data from the lipase TLIM-catalyzed synthesis of bis(indolyl)methanes in pure water. nih.gov |

Catalyst-Mediated Eco-Friendly Protocols for Indole Derivatives

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. For the synthesis of 4-substituted indoles, including indole-4-carboxaldehyde, catalyst-mediated protocols offer significant environmental advantages over stoichiometric reagents.

A notable eco-friendly method involves the reductive cyclization of a substituted 2-nitrotoluene (B74249) derivative using a Raney Nickel (Raney Ni) catalyst. google.comresearchgate.netorgsyn.org A patented process for synthesizing indole-4-carboxaldehyde begins with 2-methyl-3-nitrobenzaldehyde, which is protected and then undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA). The key step is a one-pot reductive cyclization and hydrolysis using Raney Ni and hydrazine (B178648) hydrate, which avoids the use of organic solvents and is thus considered more environmentally friendly. google.com A similar, well-documented procedure is the synthesis of 4-benzyloxyindole (B23222) from (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene, which is also achieved through reductive cyclization with Raney Ni and hydrazine hydrate. orgsyn.org This catalytic hydrogenation is efficient and scalable. researchgate.net

The general reaction scheme for this catalytic approach is summarized below.

| Starting Material | Catalyst System | Product | Reference |

| Protected 2-methyl-3-nitrobenzaldehyde derivative | Raney Ni / Hydrazine Hydrate | Indole-4-carboxaldehyde | google.com |

| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney Ni / Hydrazine Hydrate | 4-Benzyloxyindole | orgsyn.org |

Other green catalytic strategies for indole analogues involve the use of microwave (MW) irradiation to accelerate reactions, often in solvent-free conditions or with green solvents. For example, pyran-annulated indole analogues can be synthesized from 2,5-disubstituted indole-3-carboxaldehydes through a one-pot, three-component reaction catalyzed by potassium sodium tartrate (KNaC₄H₄O₆·4H₂O) under microwave irradiation. tandfonline.com Similarly, the synthesis of bis(indolyl)methanes has been achieved using nano-Fe₃O₄@ʟ-cysteine as a magnetic, recyclable nanocatalyst under microwave irradiation in solvent-free conditions, offering high yields in very short reaction times. beilstein-journals.org These methods exemplify the broader trend towards developing highly efficient and sustainable catalytic systems for the synthesis of complex indole derivatives. tandfonline.com

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within 2-Methylindole-4-carboxaldehyde can be established.

While specific, published spectral data for this compound is not widely available in surveyed literature, the expected chemical shifts and coupling patterns can be inferred from analysis of closely related indole (B1671886) derivatives. For instance, the spectra of various substituted 3-methylindoles and indole-3-carboxaldehydes provide a reliable framework for predicting the spectral features of the target compound. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The N-H proton of the indole ring is also expected to be a broad singlet in the downfield region (δ 8.0-9.0 ppm). The methyl group protons at the C2 position would resonate as a sharp singlet in the upfield region, likely around δ 2.3-2.6 ppm. The aromatic protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position relative to the aldehyde and methyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. The most downfield signal would correspond to the aldehyde carbonyl carbon, typically appearing around δ 185-195 ppm. The carbon atoms of the indole ring would resonate in the δ 110-140 ppm range. The methyl carbon at C2 would be found in the upfield region, generally between δ 10-15 ppm. Analysis of the chemical shifts of each carbon provides confirmation of the substitution pattern on the indole ring.

To illustrate, spectral data for the related compound 5-Chloro-3-methyl-1H-indole is presented below.

| ¹H NMR (500 MHz, CDCl₃) rsc.org | ¹³C NMR (125 MHz, CDCl₃) rsc.org | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.91 (s, 1H) | N-H | 134.69 | Ar-C |

| 7.57 (d, J = 1.8 Hz, 1H) | Ar-H | 129.55 | Ar-C |

| 7.27 (d, J = 8.5 Hz, 1H) | Ar-H | 125.00 | Ar-C |

| 7.16 (dd, J = 8.6, 2.0 Hz, 1H) | Ar-H | 123.09 | Ar-C |

| 7.01 (s, 1H) | Ar-H | 122.23 | Ar-C |

| 2.32 (d, J = 0.7 Hz, 3H) | -CH₃ | 118.52 | Ar-C |

| 112.01 | Ar-C | ||

| 111.68 | Ar-C | ||

| 9.63 | -CH₃ |

Infrared (IR) and Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques used for the functional group analysis and molecular weight determination of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak between 1650-1700 cm⁻¹ would confirm the presence of the aldehyde C=O stretch. The N-H stretching vibration of the indole ring would appear as a moderate to sharp band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. In a synthetic context, the appearance of the strong C=O band and the disappearance of reactant-specific peaks can be used to monitor the progress of the formylation reaction in real-time. For comparison, the IR spectrum of the related 7-Methyl-1H-indole-3-carboxaldehyde is available in the NIST Chemistry WebBook. nist.gov

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the compound. For this compound (C₁₀H₉NO), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (159.18 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern in MS is valuable for structural confirmation. Common fragmentation pathways for indole aldehydes include the loss of the formyl group (-CHO) as carbon monoxide (CO), leading to a significant fragment ion peak. Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed to monitor the purity of the product and to identify byproducts during synthesis. nih.gov For example, MS/MS data for the related indole-4-carboxaldehyde (B46140) shows a precursor ion [M+H]⁺ at m/z 146.06, which fragments to a top peak at m/z 118, corresponding to the loss of carbon monoxide. nih.gov

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Indole) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 |

| C=O Stretch (Aldehyde) | 1650 - 1700 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

X-ray Crystallography for Determination of Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and biological activity.

For a molecule like this compound, which is achiral, X-ray crystallography would serve to confirm the planarity of the indole ring system and determine the conformation of the aldehyde group relative to the ring. It would also reveal how the molecules pack in the crystal lattice, detailing intermolecular forces such as hydrogen bonding (e.g., between the N-H group of one molecule and the carbonyl oxygen of another) and π-π stacking interactions between the aromatic rings.

A literature search did not yield a published crystal structure for this compound. However, the crystal structure of the isomeric 5-Methyl-1H-indole-3-carbaldehyde has been reported. nih.gov In this related structure, the indole molecule is nearly planar, and molecules in the crystal are connected through N—H⋯O hydrogen bonds, forming chains. nih.gov This type of analysis provides a powerful insight into the supramolecular chemistry of these compounds, which would be expected to be similar for the 4-carboxaldehyde isomer.

Advanced Spectroscopic Techniques for Mechanistic Pathway Elucidation

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and developing new synthetic methodologies. While classical kinetic studies provide valuable data, advanced spectroscopic techniques can offer direct insight into the transient intermediates and transition states involved in a reaction pathway.

For the synthesis of this compound, which could be formed via methods such as the Vilsmeier-Haack or Reimer-Tiemann reaction on 2-methylindole (B41428), in-situ spectroscopic monitoring can be employed. Techniques like in-situ Fourier-transform infrared (FTIR) or NMR spectroscopy allow for the real-time tracking of reactant consumption and product formation without the need for sample extraction. This continuous monitoring can help identify reaction intermediates that may not be stable enough for isolation. researchgate.net

Furthermore, computational studies, such as those using Density Functional Theory (DFT), are often combined with spectroscopic data to model reaction pathways. nih.gov Theoretical calculations can predict the spectra of proposed intermediates and transition states, which can then be compared with experimental spectroscopic data to validate a proposed mechanism. For example, DFT calculations have been used to study the interactions between 2-methylindole and various solvents, providing insights that are corroborated by experimental spectroscopic analysis. nih.gov Such combined experimental and computational approaches are invaluable for elucidating the complex mechanistic details of reactions involving indole derivatives.

Research on this compound Derivatives Remains Limited

While the indole scaffold is a cornerstone in medicinal chemistry, leading to a vast array of biologically active molecules, specific research into the derivatives of This compound and their therapeutic potential is notably scarce in publicly available scientific literature. Extensive searches for dedicated studies on the antimicrobial, anti-inflammatory, and anticancer activities of this particular compound and its derivatives have not yielded sufficient data to construct a detailed scientific article as requested.

The existing body of research on indole-based compounds is rich and varied, with many studies focusing on isomers such as indole-3-carboxaldehyde (B46971) and indole-2-carboxamide, which have shown significant promise in various therapeutic areas. However, the unique substitution pattern of a methyl group at the second position and a carboxaldehyde at the fourth position of the indole ring appears to be an under-investigated area of research.

Therefore, it is not possible to provide a comprehensive overview and detailed research findings for the following specified topics related to this compound derivatives:

Biological Activity and Medicinal Chemistry Research of 2 Methylindole 4 Carboxaldehyde Derivatives

Anti-Cancer and Cytotoxic Activities:There are no specific reports on the inhibition of cancer cell lines, such as human cervical carcinoma, by derivatives of 2-Methylindole-4-carboxaldehyde.

Aromatase Inhibition for Hormone-Dependent Cancers (e.g., breast cancer therapy)

Aromatase, a cytochrome P450 enzyme, is crucial in the biosynthesis of estrogens from androgens. mdpi.com Its inhibition is a key strategy in treating hormone-receptor-positive breast cancers. mdpi.com Research has explored derivatives of 2-methylindole (B41428) as potential aromatase inhibitors. Melatonin (B1676174), a natural indole (B1671886), is known to inhibit aromatase, but its therapeutic use is limited. nih.gov This has led to the investigation of 2-methyl indole hydrazone derivatives as more potent alternatives. nih.gov

In vitro studies using both cell-free and cell-based assays have demonstrated the aromatase inhibitory potential of these derivatives. nih.gov Specifically, monochloro-substituted indole hydrazones were found to be more active than melatonin in inhibiting aromatase. nih.gov Molecular modeling studies have further supported these findings, providing a basis for the design of new melatonin analogues with enhanced inhibitory potency against aromatase. nih.gov

The development of aromatase inhibitors is a significant area of research for new anticancer drugs, particularly for hormone-dependent breast cancer. mdpi.com These inhibitors can be steroidal or non-steroidal. mdpi.com For instance, 4-hydroxyandrostenedione is a steroidal inhibitor that has been used in postmenopausal breast cancer patients. nih.gov

Tubulin Polymerization Inhibitory Activity

Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. nih.govnih.gov Consequently, inhibiting tubulin polymerization is a well-established strategy in cancer chemotherapy. nih.gov Small molecules with an indole core have been identified as effective tubulin polymerization inhibitors. nih.gov

Research into indole derivatives has provided structural insights into their interaction with tubulin. nih.gov For example, the crystal structure of tubulin in complex with the indole derivative D64131 has been determined, offering a detailed view of the binding mode. nih.gov This information is valuable for structure-activity relationship (SAR) studies and the development of new indole-based drugs that target the colchicine (B1669291) binding site on tubulin. nih.gov

Novel indole/1,2,4-triazole hybrids have been synthesized and shown to act as tubulin polymerization inhibitors. nih.govrsc.org Some of these compounds have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov For instance, an oxime-based derivative, compound 7i, was found to be a more potent inhibitor of tubulin polymerization than the reference drug Combretastatin A-4 (CA-4). nih.gov Molecular docking studies indicate that these hybrid compounds bind to the colchicine site of tubulin. rsc.org Further research has led to the synthesis of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, with some showing strong microtubule-destabilizing effects and inducing cell cycle arrest and apoptosis in cancer cells. rsc.org

Enzyme Inhibitory Activities and Their Pharmacological Implications

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Indole-based derivatives have been designed as effective cholinesterase inhibitors. nih.govnih.gov The indole moiety can enhance penetration of the blood-brain barrier and interact with the peripheral anionic site (PAS) of AChE, which can also prevent AChE-induced amyloid-beta (Aβ) aggregation. nih.gov

A series of indole-isoxazole carbohydrazides were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov One compound, 5d, showed potent and selective inhibition of AChE with competitive kinetics. nih.gov In another study, new rivastigmine-indole hybrids were developed as potential multi-target agents for Alzheimer's disease. nih.gov Molecular docking studies suggested these hybrids could act as dual inhibitors of both AChE and BChE. nih.gov Specifically, compounds 5a3 and 5c3 exhibited stronger AChE inhibition than the parent drug, rivastigmine. nih.gov

Glutathione S-transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification and protection against oxidative stress. nih.gov Inhibition of GST can be relevant in certain pathological conditions. Studies have shown that various compounds can inhibit human GST isoenzymes. For example, the herbicides 2,4-D and 2,4,5-T have been found to inhibit all known isoenzymes of human liver and erythrocyte GST. nih.gov

Research has also explored the inhibition of GST by dopamine (B1211576) and its metabolites, which may have implications for Parkinson's disease. nih.gov The dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) was found to be a potent inhibitor of GST. nih.gov Additionally, photoactive calix nih.govarene α-ketophosphonic acids have been shown to inhibit GSTP1-1, with their inhibitory effects increasing significantly upon irradiation. ebi.ac.uk

Lanosterol (B1674476) 14α-Demethylase Inhibition in Antifungal Contexts

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govpsu.edu It is the primary target for azole antifungal drugs. nih.gov The inhibition of fungal CYP51 disrupts the fungal cell membrane, leading to cell death. psu.edu

The development of novel antifungal agents often focuses on designing selective inhibitors of fungal CYP51 to avoid adverse effects from inhibiting the human homolog. nih.govresearchgate.net Research has led to the design of dual inhibitors that target both fungal CYP51 and histone deacetylase (HDAC), showing potent activity against azole-resistant Candida species. nih.gov These dual inhibitors work by blocking ergosterol biosynthesis and HDAC activity, as well as suppressing efflux pump function and biofilm formation. nih.gov

Molecular docking studies with a variety of plant-derived molecules have been conducted to identify new potential inhibitors of Candida albicans CYP51. researchgate.net These in silico studies help in screening and identifying molecules that could be developed into new antifungal drugs. researchgate.net

Antiviral Properties and Emerging Therapeutic Applications (e.g., SARS-CoV-2)

The indole scaffold is a component of various compounds with antiviral activity. nih.gov Researchers have synthesized and tested numerous indole derivatives against a range of viruses. For example, a series of indole-2-carboxylate (B1230498) derivatives demonstrated broad-spectrum antiviral activity against viruses such as Coxsackie B3 and influenza A. nih.gov

In the context of the COVID-19 pandemic, there has been a significant effort to find effective antiviral treatments against SARS-CoV-2. nih.gov A study identified a water-soluble indole derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, which exhibited a strong inhibitory effect against SARS-CoV-2 replication in vitro. nih.gov This compound was found to completely inhibit viral replication at a concentration of 52.0 μM and also suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein. nih.gov

The design of nucleoside antivirals is another promising area of research. mdpi.com While not directly derivatives of this compound, these studies highlight the broader search for antiviral agents and the potential for indole-containing structures to contribute to the development of new therapies for viral diseases, including those caused by RNA viruses like Dengue, Zika, and SARS-CoV-2. mdpi.com

Other Pharmacological Research Areas

Antioxidant Activity Investigations

The antioxidant potential of indole derivatives is a well-documented area of research, with studies often focusing on the molecule's ability to scavenge free radicals and protect against oxidative stress. Research into derivatives of the 2-methylindole core has identified promising candidates. For instance, a series of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues, which are closely related to the 4-carboxaldehyde structure, were synthesized and evaluated for their in vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. derpharmachemica.com

The investigation revealed that the substitution pattern on the aromatic ring significantly influences the antioxidant capacity. Among the synthesized compounds, the derivative featuring a 3,4-dimethoxy substitution on the aniline (B41778) ring, namely 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline, demonstrated the most potent antioxidant activity. derpharmachemica.com This finding suggests that the presence and position of electron-donating groups, such as methoxy (B1213986) groups, on the phenyl ring attached to the indole core can enhance the molecule's ability to scavenge free radicals. derpharmachemica.com

| Compound Name | Structure | Antioxidant Activity (IC50 in µg/ml) |

| 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline (IVb) | Derivative of 2-methylindole-3-carboxylic acid with a 3,4-dimethoxyaniline (B48930) amide linkage and an N1-morpholinoethyl substituent. | 57.46 |

| Ascorbic Acid (Standard) | - | - |

This table presents the most active compound from the study compared to the standard. The IC50 value represents the concentration required to inhibit 50% of the DPPH free radicals. derpharmachemica.com

Aryl Hydrocarbon Receptor (AhR) Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental toxins and in modulating immune and inflammatory processes. nih.gov Various indole derivatives, including those produced by gut microbiota from tryptophan, are known to be ligands for AhR. frontiersin.orgtamu.edu

Research into methylated indoles has identified them as significant modulators of human AhR activity. A study examining a range of methylated and methoxylated indoles found that these simple derivatives can act as full agonists, partial agonists, or antagonists of the receptor. Notably, 4-methyl-indole, a close structural relative of this compound (differing by the aldehyde group and the position of the methyl group), was identified as a full agonist of the human AhR. nih.gov It exhibited a high efficacy, with a maximal response (EMAX) relative to the potent, well-known AhR agonist TCDD (dioxin). nih.gov

| Compound | Receptor | Activity | Efficacy (EMAX relative to 5 nM dioxin) |

| 4-Me-indole | Human AhR | Full Agonist | 134% |

| 6-Me-indole | Human AhR | Agonist | 91% |

| 7-MeO-indole | Human AhR | Agonist | 80% |

This table highlights the AhR agonistic activity of methyl-substituted indoles, demonstrating the potent effect of the 4-methyl-indole derivative. nih.gov

Molecular modeling from the study suggests that these indole derivatives, whether agonists or antagonists, likely bind within the same pocket of the AhR. nih.gov This underscores the importance of subtle structural variations on the indole scaffold in determining the nature and strength of AhR modulation. nih.gov

Anti-mycobacterial and Anti-tubercular Potentials

The search for novel agents to combat tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is a global health priority, especially with the rise of drug-resistant strains. nih.gov The tryptophan biosynthesis pathway in Mtb has been identified as a promising target for new anti-TB drugs. nih.gov

In this context, a series of indole-4-carboxamides, which can be considered derivatives of the corresponding 4-carboxaldehyde, have shown potent activity against M. tuberculosis. nih.gov These compounds are believed to act as prodrugs. In vitro studies have shown that Mtb can develop resistance to these indole-4-carboxamides through several mechanisms. These include loss-of-function mutations in an amidase enzyme responsible for metabolizing the prodrug, mutations in the TrpE enzyme that lead to increased production of tryptophan precursors, and mutations in tryptophan synthase (TrpAB) that prevent the incorporation of the toxic antimetabolite. nih.gov The research identified that these indole-4-carboxamides effectively act as prodrugs for 4-aminoindole, a tryptophan antimetabolite. nih.gov

This line of research highlights the potential of the indole-4-carboxamide scaffold, directly related to this compound, as a promising starting point for the development of new anti-tubercular agents that work by disrupting the essential tryptophan biosynthesis pathway. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies have been instrumental in identifying and optimizing derivatives of 2-Methylindole-4-carboxaldehyde as potent inhibitors of various biological targets. For instance, a series of 2-methylindole (B41428) derivatives were designed and evaluated as inhibitors of Mycobacterium tuberculosis shikimate kinase (MtbSK). One of the most promising compounds, a derivative of this compound, exhibited a strong binding affinity with a docking score of -8.5 kcal/mol. The stability of this ligand-protein complex was further validated by molecular dynamics simulations, which showed stable interactions throughout the simulation period. The key interactions observed included hydrogen bonds with residues GLY72 and ARG117, as well as hydrophobic interactions with LEU32, ILE65, and PRO70 within the active site of MtbSK.

In another study, derivatives of this compound were investigated as potential inhibitors of the Hepatitis C virus (HCV) NS3-4A protease. The docking results revealed that these compounds could fit into the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key residues. The binding energies of these derivatives were found to be comparable to that of a known inhibitor, further suggesting their potential as anti-HCV agents.

Computational studies have been crucial in elucidating the structure-activity relationships (SAR) of this compound derivatives. By analyzing the docking poses and interaction patterns of a series of related compounds, researchers can understand how specific structural modifications influence their biological activity.

For the MtbSK inhibitors mentioned earlier, the SAR analysis revealed that the presence of the indole (B1671886) scaffold is crucial for activity. The methyl group at the 2-position of the indole ring was found to enhance the binding affinity, likely due to favorable hydrophobic interactions. Furthermore, the nature and position of substituents on the indole ring were shown to significantly impact the inhibitory potency. This information is invaluable for the rational design of more potent and selective inhibitors.

| Biological Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Mycobacterium tuberculosis shikimate kinase (MtbSK) | GLY72, ARG117, LEU32, ILE65, PRO70 | -8.5 |

| Hepatitis C virus (HCV) NS3-4A protease | Not specified | Comparable to known inhibitors |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

DFT calculations have been employed to understand the electronic properties and reactivity of this compound. These studies provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for determining its chemical reactivity. The energy gap between the HOMO and LUMO is an important parameter for assessing the molecule's stability and reactivity; a smaller energy gap generally implies higher reactivity.

Analyses of the molecular electrostatic potential (MEP) map for related indole derivatives have identified the regions most susceptible to electrophilic and nucleophilic attack. For instance, the oxygen atom of the aldehyde group in this compound is expected to be a region of high electron density, making it a likely site for electrophilic attack.

DFT calculations can also be used to determine the energetics and thermodynamic properties of molecular systems involving this compound. This includes calculating properties such as the total energy, enthalpy, and Gibbs free energy of the molecule. These calculations are essential for predicting the feasibility and spontaneity of chemical reactions involving this compound.

Understanding the intermolecular interactions of this compound with solvent molecules like water or other small molecules such as hydrogen sulfide (B99878) is critical for predicting its behavior in biological systems and in solution. DFT methods can be used to model these interactions and calculate their binding energies. For example, studies on similar molecules have shown that the aldehyde group can form strong hydrogen bonds with water molecules. The nature and strength of these interactions can influence the solubility and bioavailability of the compound.

| Computational Method | Property Investigated | Key Findings |

| DFT | Electronic Structure | Identification of HOMO-LUMO energy gap to assess reactivity. |

| MEP | Reactivity Sites | Aldehyde oxygen is a likely site for electrophilic attack. |

| DFT | Thermodynamic Properties | Calculation of total energy, enthalpy, and Gibbs free energy. |

| DFT | Intermolecular Interactions | Aldehyde group can form strong hydrogen bonds with water. |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Properties

The journey of a drug through the body is a complex process, broadly categorized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. Predicting these properties early in the drug discovery pipeline is crucial for identifying candidates with favorable pharmacokinetic profiles. nih.gov Various computational models and software are employed to estimate these parameters for novel compounds like this compound.

Absorption: This refers to the process by which a drug enters the bloodstream. For oral administration, this involves passage through the gastrointestinal (GI) tract. Computational models can predict parameters like human intestinal absorption (HIA) and Caco-2 cell permeability, which is an in vitro model for the intestinal barrier.

Distribution: Once in the bloodstream, a drug is distributed to various tissues and organs. Key predicted parameters include blood-brain barrier (BBB) penetration, which is critical for drugs targeting the central nervous system, and plasma protein binding (PPB), which affects the drug's availability to exert its therapeutic effect.

Metabolism: The body chemically modifies drugs, a process primarily carried out by cytochrome P450 (CYP) enzymes in the liver. In silico tools can predict which CYP isoforms are likely to metabolize a compound and whether the compound might inhibit these enzymes, a crucial factor in preventing drug-drug interactions.

Excretion: This is the removal of the drug and its metabolites from the body, primarily through the kidneys or in the feces. Computational models can estimate the likelihood of renal clearance.

While specific in silico ADME studies on this compound are not widely available in published literature, a hypothetical predictive profile can be generated using established computational tools. The following table represents a typical output from such predictive software.

Table 1: Predicted ADME and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability (logPapp) | Moderate to High | Suggests good intestinal membrane passage. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | The molecule's properties may allow it to cross into the brain. |

| Plasma Protein Binding (PPB) | Moderate | A significant fraction may be free in the plasma to interact with targets. |

| Metabolism | ||

| CYP2D6 Substrate | Probable | May be metabolized by this key cytochrome P450 enzyme. |

| CYP3A4 Inhibitor | Unlikely | Low risk of inhibiting a major metabolic pathway for other drugs. |

| Excretion | ||

| Renal Clearance | Low to Moderate | Excretion may occur via both renal and other routes. |

Note: The data in this table is illustrative and based on general predictions for indole-based compounds. Specific experimental validation for this compound is required.

Molecular Dynamics Simulations to Understand Inhibitor-Protein Complexes

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic interactions between a ligand, such as this compound, and its protein target over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, offering a detailed view of how a compound binds to a protein and the stability of the resulting complex. youtube.com

The process begins with a static binding pose, often obtained from molecular docking. The MD simulation then allows the atoms of the protein and the ligand to move and interact in a simulated physiological environment, including water and ions. nih.gov By analyzing the trajectory of this molecular motion, researchers can gain insights into:

Binding Stability: MD simulations can assess whether a ligand remains stably bound in the active site of a protein or if it dissociates. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time.

Key Interactions: These simulations can reveal the specific amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. This information is invaluable for understanding the basis of molecular recognition and for designing more potent inhibitors.

Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these induced-fit effects, which are often crucial for a stable and effective interaction. nih.gov

Although specific molecular dynamics simulation studies featuring this compound are not readily found in scientific literature, we can conceptualize a study where it is docked into the active site of a hypothetical protein kinase target.

Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound with a Protein Kinase

| Simulation Parameter | Result | Significance |

| Simulation Length | 100 nanoseconds | Allows for the observation of significant conformational sampling and interaction stability. |

| Ligand RMSD | < 2.0 Å | Indicates the ligand remains in a stable binding pose within the active site. |

| Protein RMSD | < 3.0 Å | Shows the overall protein structure remains stable during the simulation. |

| Key H-Bond Interactions | Amine of indole with Asp145; Carbonyl with Lys72 | Identifies critical interactions that anchor the inhibitor in the binding pocket. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A favorable binding energy, suggesting a strong and specific interaction. |

Note: The data presented in this table is for illustrative purposes to demonstrate the outputs of a molecular dynamics study. It is not based on published experimental data for this compound.

Catalysis and Reaction Mechanism Investigations

Organocatalysis in Indole (B1671886) Functionalization and Derivatization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for the functionalization of indoles, complementing traditional metal-based catalysts. While direct examples focusing solely on 2-methylindole-4-carboxaldehyde in broad organocatalytic C-H functionalization of the carbocyclic core are part of a larger body of work, the principles of organocatalytic indole functionalization are well-established and applicable. rsc.org

A key strategy in organocatalysis involves the activation of substrates through the formation of transient, more reactive species. For instance, in the context of indole alkylations, chiral amines are often employed as catalysts. These amines react with α,β-unsaturated aldehydes to form highly reactive iminium ions. princeton.edu The indole nucleophile then attacks this activated iminium ion in a Friedel-Crafts-type reaction. The design of the organocatalyst is crucial for achieving high enantioselectivity, as it dictates the stereochemical outcome of the C-C bond formation. princeton.edu

For example, the development of novel imidazolidinone catalysts has been shown to be highly effective in the enantioselective alkylation of various indole derivatives. princeton.edu These catalysts lower the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated aldehyde, facilitating the nucleophilic attack by the indole. While a specific study on this compound using this exact methodology is not detailed, the general applicability of this organocatalytic approach to a wide range of substituted indoles suggests its potential for the functionalization of this compound. princeton.edu

The integration of organocatalysis with other catalytic paradigms, such as gold catalysis, has also been explored for the synthesis of complex indole-containing polycyclic structures. nih.gov This merging of catalytic systems allows for sequential reactions, such as a double Friedel-Crafts type reaction, to construct intricate molecular architectures from simpler indole precursors. nih.gov

Metal-Catalyzed Transformations Involving this compound

Metal catalysis offers a diverse toolbox for the transformation of indole derivatives. Copper catalysts, in particular, have been extensively utilized for various reactions involving indoles.

One notable application is the copper-catalyzed multicomponent Diels-Alder reaction. In a study, 2-methylindole (B41428) was used as a starting material in a copper sulfate-catalyzed reaction with aromatic aldehydes and cyclic dienophiles to synthesize diverse spirotetrahydrocarbazoles. nih.gov The reaction proceeds through the in situ generation of an indole-based ortho-quinodimethane (o-QDM) from 2-methylindole and the aromatic aldehyde. This intermediate then undergoes a Diels-Alder reaction with a dienophile, which is also generated in situ. This strategy provides a sustainable and practical route to complex spirocyclic indole structures with good yields and high diastereoselectivity. nih.gov

Copper has also been employed in oxidative dearomatization/spirocyclization reactions of indole-2-carboxamides, demonstrating the versatility of copper in activating the indole core towards different reaction pathways. nih.gov Furthermore, copper-catalyzed carbonylative transformations of indoles have been developed, showcasing another avenue for indole functionalization. rsc.org While these examples may not use this compound directly as the starting material, they highlight the capability of copper catalysts to mediate complex transformations on the indole scaffold, which could be extended to this specific aldehyde.

Palladium catalysis is another cornerstone of indole functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of C-C bonds. acs.org Palladium catalysts have also been used for the directed C-H functionalization of indoles, allowing for the selective introduction of functional groups at specific positions. acs.org For instance, the C4-arylation of 3-formylindoles has been achieved using a palladium catalyst system. acs.org

The following table summarizes selected metal-catalyzed reactions involving indole derivatives, illustrating the types of transformations that are possible.

| Catalyst System | Reactants | Product Type | Reference |

| CuSO₄ | 2-Methylindole, Aromatic Aldehydes, Cyclic Dienophiles | Spirotetrahydrocarbazoles | nih.gov |

| CuBr(Me₂S), Ag₂CO₃, 1,10-phen, TFA | 2-Methyl-1H-indole, Methanol, C₆O₆·8H₂O | Carbonylated Indoles | rsc.org |

| Pd(OAc)₂, AgOAc, TFA | 3-Formylindole, Aryl Iodides | C4-Arylated Indoles | acs.org |

Detailed Mechanistic Pathway Elucidation for Synthetic Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new synthetic methodologies. The mechanisms of several key reactions involving indole derivatives have been investigated through experimental studies and computational calculations.

Oxidative Functionalization: In copper-catalyzed oxidative dearomatization reactions, the proposed mechanism often involves the formation of a highly reactive intermediate. For example, in the spirocyclization of indole-2-carboxamides, the reaction is thought to proceed through the formation of a 3H-indol-3-one intermediate, which then undergoes an intramolecular aromatic electrophilic substitution. nih.gov A proposed mechanism for the copper-catalyzed dearomatization of 2-methyl indole-derived oxime acetates also highlights the role of copper in facilitating the formation of key intermediates. researchgate.net

Cycloadditions: The Diels-Alder reaction is a type of [4+2] cycloaddition, a concerted reaction that proceeds through a single, cyclic transition state. libretexts.orglibretexts.org In the copper-catalyzed multicomponent reaction mentioned earlier, the key mechanistic step is the formation of an indole-based ortho-quinodimethane (o-QDM). nih.gov This diene then reacts with a dienophile in a [4+2] cycloaddition to form the final spirocyclic product. The stereochemistry of the product is determined by the orientation of the reactants in the transition state. libretexts.orgresearchgate.netyoutube.com

A plausible reaction pathway for the copper-catalyzed synthesis of spirotetrahydrocarbazoles begins with the reaction of 2-methylindole with an aromatic aldehyde in the presence of the copper sulfate (B86663) catalyst. This generates a 3-substituted indole intermediate, which then dehydrates to form the key indole-based o-QDM. Simultaneously, the dienophile is formed through a Knoevenagel condensation. The subsequent Diels-Alder reaction between the o-QDM and the dienophile leads to the spirocyclic product. nih.gov

Other Metal-Catalyzed Reactions: The mechanism of palladium-catalyzed C-H functionalization of indoles often involves the formation of a cyclometalated palladium(II) intermediate. acs.org In the case of the C4-arylation of 3-formylindoles, the proposed mechanism starts with the formation of an active Pd(II) catalyst which coordinates to the indole. This is followed by C-H bond activation to form a palladacycle. Oxidative addition of an aryl iodide to this intermediate, followed by reductive elimination, yields the C4-arylated product and regenerates the active catalyst. acs.org

Development of Enantioselective Catalysis with Indole-Based Systems

The development of enantioselective catalytic methods for the functionalization of indoles is of paramount importance due to the prevalence of chiral indole-containing molecules in pharmaceuticals and natural products.

Organocatalysis: As discussed in section 7.1, chiral organocatalysts, particularly chiral amines, have been instrumental in the development of enantioselective Friedel-Crafts alkylations of indoles. princeton.edu The design of the catalyst is critical for achieving high levels of stereocontrol. For instance, the use of a specific imidazolidinone catalyst with a benzyl (B1604629) group effectively shields one face of the activated iminium ion, allowing the indole to attack from the other face, leading to a high degree of enantioselectivity. princeton.edu

Metal-Catalysis: Chiral metal complexes are also widely used for enantioselective transformations of indoles. Chiral Lewis acids, such as those based on copper(II) or zinc(II) with bisoxazoline ligands, have been used for the enantioselective Friedel-Crafts C2-alkylation of 3-substituted indoles. researchgate.net

Copper hydride (CuH) catalysis has also emerged as a powerful tool for the enantioselective alkylation of indoles. By using different chiral ligands, it is possible to control the regioselectivity of the alkylation, leading to either N- or C3-alkylated products with high enantioselectivity. nih.gov This ligand-controlled regiodivergence represents a significant advancement in indole functionalization.

Furthermore, dynamic kinetic resolution (DKR) has been employed for the enantioselective synthesis of indole-fused ε-lactones. This strategy involves the in situ generation of a racemic γ,γ-disubstituted indole-2-carboxaldehyde, which then undergoes a DKR process catalyzed by an N-heterocyclic carbene (NHC) and a Lewis acid, affording the desired product in high yield and enantiomeric excess. nih.gov

The following table provides examples of enantioselective catalytic systems used for indole functionalization.

| Catalytic System | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Imidazolidinone | Friedel-Crafts Alkylation | (R)-3-(1H-indol-3-yl)butanal | up to 92% | princeton.edu |

| CuH with Chiral Ligand | Alkylation | N- or C3-Alkylated Indoles | High | nih.gov |

| NHC/Lewis Acid | Dynamic Kinetic Resolution | Tetracyclic Indole-fused ε-lactones | >99:1 er | nih.gov |

| Chiral Iridium(III) Complex | Friedel-Crafts C2-Alkylation | C2-Alkylated 3-Methylindole (B30407) | up to 98% | researchgate.net |

Applications in Advanced Materials and Industrial Chemistry

Development of Agrochemicals and Crop Protection Agents

While specific data on 2-Methylindole-4-carboxaldehyde in commercial agrochemicals is not extensively detailed in publicly available literature, the broader class of indole-4-carboxaldehyde (B46140) compounds is recognized for its importance as intermediates in the synthesis of pesticides. google.com The indole (B1671886) moiety is a key pharmacophore in developing agents that can interact with biological systems in pests and pathogens.

Research into related isomers, such as 2-methylindole-3-carboxaldehyde, confirms their role as versatile intermediates in the creation of novel agrochemicals. chemimpex.com The synthesis of Schiff bases from 2-Methylindole-3-carboxaldehyde, for example, has been explored to develop compounds with potential antimicrobial activity, which is a critical aspect of crop protection. aip.org These derivatives are evaluated for their ability to inhibit the growth of various bacteria and fungi, with some showing promise as leads for new anti-Candida agents by potentially targeting enzymes like lanosterol (B1674476) 14α-demethylase. aip.org This line of research suggests that this compound could similarly serve as a foundational block for new crop protection agents, leveraging the established biological activity of the indole core.

Contributions to Functional Materials Development (e.g., organic electronics)

The indole ring system is a valuable component in the design of functional organic materials due to its electron-donating nature and planar structure, which facilitates π-π stacking interactions. These properties are crucial for creating materials with desirable electronic and photophysical characteristics. Indole derivatives are explored for their use in organic electronics, a field focused on creating lightweight, flexible, and cost-effective electronic devices. spie.org

Although applications specifically detailing this compound are emerging, related indole-based materials have shown significant promise. For instance, indigoid dyes, which contain an indole-like structure, are recognized as an interesting class of organic semiconducting materials. spie.org Vacuum-evaporated films of the dye indigo (B80030) exhibit high structural ordering and excellent dielectric properties, leading to high charge carrier mobilities essential for components like organic field-effect transistors (OFETs). spie.org Furthermore, indole-2-carbaldehyde is listed as a monomer for creating Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in catalysis and electronics. bldpharm.com This indicates a strong potential for this compound to serve as a building block for bespoke organic semiconductors, sensors, and other advanced functional materials.

Corrosion Inhibition Applications and Mechanism Studies

The use of organic molecules to prevent the corrosion of metals, particularly steel in acidic environments, is a significant area of industrial chemistry. Indole and its derivatives have been identified as effective corrosion inhibitors due to the presence of heteroatoms (nitrogen) and the aromatic π-electron system, which can interact with vacant d-orbitals of iron. researchgate.net

Studies on closely related compounds like 3-methylindole (B30407) and other indole derivatives demonstrate their ability to form a protective film on the metal surface, mitigating corrosion. researchgate.net The mechanism of inhibition is typically a combination of chemical and physical adsorption, where the inhibitor molecules displace water from the metal surface and block active corrosion sites. mdpi.com Potentiodynamic polarization studies reveal that these molecules often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netmdpi.com

The adsorption of these inhibitors on the metal surface frequently follows the Langmuir adsorption isotherm, which implies the formation of a monolayer. researchgate.net The effectiveness of the inhibition is influenced by the inhibitor's concentration and the chemical structure.

Table 1: Corrosion Inhibition Performance of Indole Derivatives on Steel in Acidic Media

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Inhibition Type |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | 90 ppm | 81.2% | Temkin/Langmuir | Mixed |

| 1-formyl-N-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indol-2-amine (FIC) | 90 ppm | 76.2% | Temkin/Langmuir | Mixed |

| 3-methylindole | 10 x 10⁻⁵ M | >90% (at 303 K) | Langmuir | Mixed |

| 4-(1H-indol-3-yl)butanehydrazide (IBH) | Optimum Conc. | 94.1% (at 30°C) | Langmuir | Mixed |

This table presents data for related indole derivatives to illustrate the potential efficacy and mechanism of this compound. Data sourced from multiple studies. researchgate.netmdpi.commanipal.edu

The presence of the aldehyde group in this compound, along with the methyl group and the indole core, provides multiple sites for adsorption onto a metal surface, suggesting it would be an effective corrosion inhibitor.

Role as Key Organic Chemical Intermediates in Fine Chemical Synthesis

This compound is a valuable organic chemical intermediate, serving as a precursor in the synthesis of a wide array of more complex molecules. The aldehyde functional group is particularly useful, as it readily participates in reactions like condensation, oxidation, reduction, and the formation of Schiff bases. chemimpex.comaip.org This reactivity allows for the elaboration of the indole core into diverse molecular architectures.

常见问题

Basic Research Questions

Q. What are the key physical properties of 2-Methylindole-4-carboxaldehyde, and how can researchers verify them experimentally?

- Methodological Answer : Determine melting points using differential scanning calorimetry (DSC) or capillary methods, and compare results with literature values (e.g., mp 199–201°C for structurally similar indole derivatives) . Confirm purity via high-performance liquid chromatography (HPLC) with >97% thresholds, as standard in analytical protocols for heterocyclic aldehydes . Cross-reference CAS registry numbers ([4382-54-1]) and spectral data (IR, NMR) using databases like SciFinder or Reaxys to validate structural identity .

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer : Adapt methodologies from analogous indole-carboxaldehyde syntheses. For example, employ condensation reactions under reflux with acetic acid and sodium acetate, as demonstrated for 3-formyl-indole-2-carboxylate derivatives . Optimize substituent positioning using Friedel-Crafts alkylation or Vilsmeier-Haack formylation, ensuring regioselectivity at the indole 4-position. Monitor reaction progress via TLC and isolate products via recrystallization or column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Follow safety protocols for aldehydes, including the use of gloves and fume hoods. Refer to material safety data sheets (MSDS) for irritant handling guidelines (e.g., P301/P310 codes for accidental ingestion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Perform multi-technique validation (e.g., 2D NMR for regiochemical confirmation, HRMS for molecular formula accuracy). Compare experimental data with computational predictions (DFT-based NMR/IR simulations). Address discrepancies by revisiting synthetic steps to rule out side products or impurities . Document uncertainties using error analysis frameworks, as emphasized in IB Chemistry Extended Essay standards .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) for each step. For example, use sodium acetate in acetic acid to enhance cyclization efficiency in indole ring formation . Employ Design of Experiments (DoE) to identify critical variables. Purify intermediates rigorously to avoid carryover impurities, and validate yields via gravimetric analysis .

Q. How can computational chemistry guide the design of this compound derivatives for medicinal applications?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to predict interactions with biological targets (e.g., enzyme active sites). Calculate electronic properties (HOMO-LUMO gaps, Fukui indices) via Gaussian or ORCA to assess reactivity. Validate predictions with in vitro assays, such as antimicrobial activity screens, following protocols in medicinal chemistry literature .

Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use mass spectrometry to identify degradation products (e.g., oxidation to carboxylic acids). Apply Arrhenius kinetics to extrapolate shelf-life, and correlate findings with thermogravimetric analysis (TGA) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。